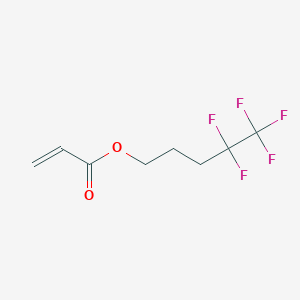
4,4,5,5,5-Pentafluoropentyl acrylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4,4,5,5,5-Pentafluoropentyl acrylate: is an organofluorine compound with the molecular formula C8H9F5O2 and a molecular weight of 232.14 g/mol . This compound is characterized by the presence of five fluorine atoms attached to a pentyl group, which is further connected to an acrylate moiety. It is commonly used in various chemical and industrial applications due to its unique properties imparted by the fluorine atoms.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 4,4,5,5,5-Pentafluoropentyl acrylate typically involves the reaction of 4,4,5,5,5-Pentafluoropentanol with acryloyl chloride in the presence of a base such as triethylamine . The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acrylate ester. The general reaction scheme is as follows:
4,4,5,5,5-Pentafluoropentanol+Acryloyl chloride→4,4,5,5,5-Pentafluoropentyl acrylate+Hydrochloric acid
Industrial Production Methods: In industrial settings, the production of this compound involves similar synthetic routes but on a larger scale. The reaction is typically carried out in a continuous flow reactor to ensure efficient mixing and heat transfer. The product is then purified using distillation or recrystallization techniques to achieve the desired purity levels .
Analyse Des Réactions Chimiques
Types of Reactions: 4,4,5,5,5-Pentafluoropentyl acrylate undergoes various chemical reactions, including:
Polymerization: It can undergo free radical polymerization to form polymers with unique properties.
Substitution Reactions: The fluorine atoms can be substituted with other nucleophiles under specific conditions.
Addition Reactions: The acrylate group can participate in addition reactions with various electrophiles.
Common Reagents and Conditions:
Polymerization: Initiated by free radical initiators such as or .
Substitution: Nucleophiles such as or can be used under basic conditions.
Addition: Electrophiles such as or can be added to the double bond of the acrylate group.
Major Products:
Polymers: Formed through polymerization reactions.
Substituted Derivatives: Formed through substitution reactions.
Addition Products: Formed through addition reactions.
Applications De Recherche Scientifique
4,4,5,5,5-Pentafluoropentyl acrylate has a wide range of applications in scientific research, including:
Chemistry: Used as a monomer in the synthesis of fluorinated polymers with unique properties such as low surface energy and high chemical resistance.
Biology: Utilized in the development of bio-compatible materials for medical applications.
Medicine: Investigated for its potential use in drug delivery systems due to its ability to form stable polymers.
Industry: Employed in the production of coatings, adhesives, and sealants with enhanced performance characteristics
Mécanisme D'action
The mechanism of action of 4,4,5,5,5-Pentafluoropentyl acrylate primarily involves its ability to undergo polymerization and form stable polymers. The presence of fluorine atoms imparts unique properties such as hydrophobicity and chemical resistance. These properties make it suitable for various applications where stability and durability are required. The molecular targets and pathways involved in its action are primarily related to its interaction with other chemical species during polymerization and substitution reactions .
Comparaison Avec Des Composés Similaires
- 4,4,5,5,5-Pentafluoropentanol
- 4,4,5,5,5-Pentafluoropentyl methacrylate
- 4,4,5,5,5-Pentafluoropentyl acetate
Comparison: 4,4,5,5,5-Pentafluoropentyl acrylate is unique due to its acrylate moiety, which allows it to undergo polymerization reactions more readily compared to its analogs. The presence of five fluorine atoms also imparts higher chemical resistance and hydrophobicity compared to similar compounds with fewer fluorine atoms or different functional groups .
Propriétés
Formule moléculaire |
C8H9F5O2 |
|---|---|
Poids moléculaire |
232.15 g/mol |
Nom IUPAC |
4,4,5,5,5-pentafluoropentyl prop-2-enoate |
InChI |
InChI=1S/C8H9F5O2/c1-2-6(14)15-5-3-4-7(9,10)8(11,12)13/h2H,1,3-5H2 |
Clé InChI |
UYNXMRWOFAEXOW-UHFFFAOYSA-N |
SMILES canonique |
C=CC(=O)OCCCC(C(F)(F)F)(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-({[6-(4-Methoxyphenoxy)pyrimidin-4-yl]methyl}amino)ethan-1-ol](/img/structure/B15127610.png)
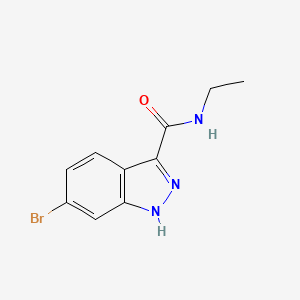
![2-[4,7,10-tris(carboxymethyl)-6-[[4-[[2-[methyl-[5-(2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl)pentanoyl]amino]acetyl]amino]phenyl]methyl]-1,4,7,10-tetrazacyclododec-1-yl]acetic acid](/img/structure/B15127623.png)
![3-(3-hydroxy-4,4,10,13,14-pentamethyl-2,3,5,6,9,11,12,15,16,17-decahydro-1H-cyclopenta[a]phenanthren-17-yl)pyrrole-2,5-dione](/img/structure/B15127624.png)
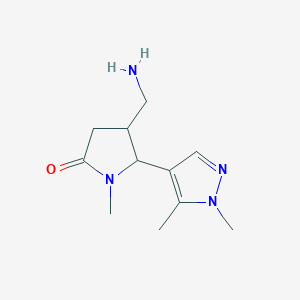
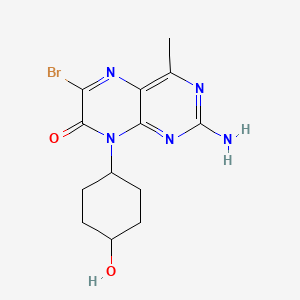
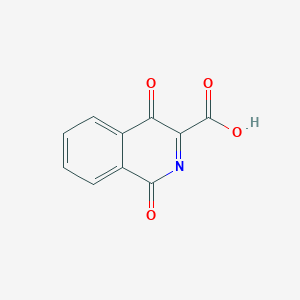
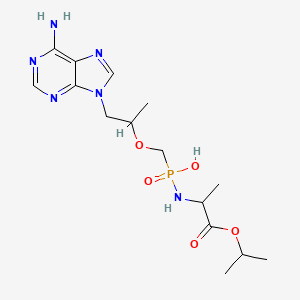
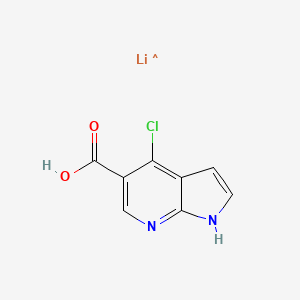
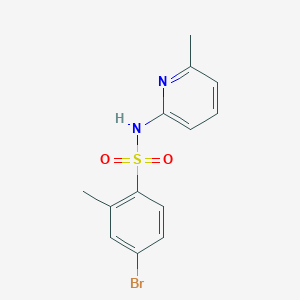
![[Biotinylamidoethyl]-dithiomethylenemalonicAcidBis(4-aminobutyricAcid)](/img/structure/B15127681.png)
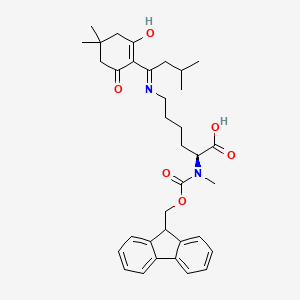
![rac-methyl 2-[(3R,4S)-4-hydroxypyrrolidin-3-yl]acetate hydrochloride, trans](/img/structure/B15127696.png)
![5H,6H,7H-Pyrrolo[1,2-a]imidazole-7-carboxylic acid hydrochloride](/img/structure/B15127700.png)
